ETHYL 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE
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Overview
Description
ETHYL 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE is a synthetic organic compound with the molecular formula C14H16N2O3S. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE typically involves the reaction of 6-methoxy-4-methylquinazoline-2-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed for reduction.
Substitution: Hydrolysis can be achieved using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Carboxylic acids and their derivatives.
Scientific Research Applications
ETHYL 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)THIO]ACETATE
- ETHYL 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)SELANYL]ACETATE
Uniqueness
ETHYL 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE is unique due to its specific structural features, such as the presence of a sulfur atom in the quinazoline ring. This structural attribute contributes to its distinct chemical reactivity and biological activity compared to similar compounds with different heteroatoms (e.g., oxygen or selenium).
Properties
IUPAC Name |
ethyl 2-(6-methoxy-4-methylquinazolin-2-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-4-19-13(17)8-20-14-15-9(2)11-7-10(18-3)5-6-12(11)16-14/h5-7H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZVSSXJWNMMDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=C2C=C(C=CC2=N1)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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